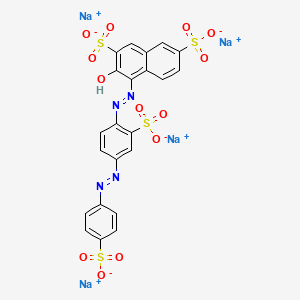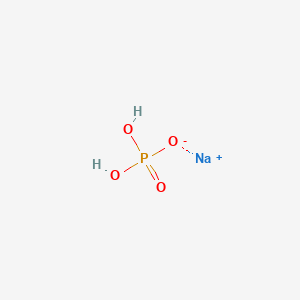
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide, also known as DMPT, is an organic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a white crystalline powder that is soluble in water and organic solvents. It has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Applications De Recherche Scientifique
Antibacterial Properties : A study synthesized thiophene-carboxamide analogues and tested them against bacteria like Staphylococcus aureus and Escherichia coli. These compounds showed significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Habila et al., 2015).
Chemical Analysis Techniques : Research involving N-(2,3-dimethylphenyl)-2-thiophenecarboxamide derivatives has been applied in extractive-photometric methods for determining elements like iron, vanadium, and molybdenum in complex mixtures (R. S. Kharsan et al., 1979).
Pesticide Chemistry : The compound has been studied in the context of formamidine pesticides, with insights into its molecular structure and interactions (Sangjin Lee et al., 2013).
Organic Synthesis and Catalysis : Thiophene-carboxamides, including N-(2,3-dimethylphenyl) derivatives, are used in organic synthesis, demonstrating transformations into different organic compounds through various chemical reactions (J. Clayden et al., 2004).
Materials Science : These compounds have been explored for their potential in improving the properties of materials like poly(vinyl chloride), acting as photostabilizers to enhance the material's durability and resistance to degradation (A. Balakit et al., 2015).
Luminescence Sensing : Certain dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include N-(2,3-dimethylphenyl)-2-thiophenecarboxamide analogues, have been developed for luminescence sensing of chemicals like benzaldehyde (B. Shi et al., 2015).
Pharmacology and Drug Design : While excluding direct drug use and dosage information, it's noteworthy that derivatives of N-(2,3-dimethylphenyl)-2-thiophenecarboxamide have been investigated for their potential in drug design, particularly in the development of new pharmacological agents (D. Robertson et al., 1987).
Propriétés
Numéro CAS |
349097-45-6 |
|---|---|
Nom du produit |
N-(2,3-dimethylphenyl)-2-thiophenecarboxamide |
Formule moléculaire |
C13H13NOS |
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NOS/c1-9-5-3-6-11(10(9)2)14-13(15)12-7-4-8-16-12/h3-8H,1-2H3,(H,14,15) |
Clé InChI |
UQQWMPABSUZYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CS2)C |
Pictogrammes |
Irritant |
Synonymes |
N-(2,3-Dimethylphenyl)-2-thiophenecarboxamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



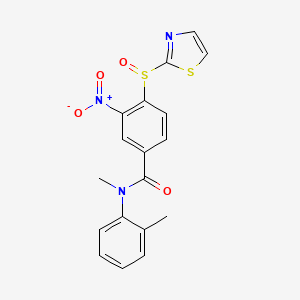
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
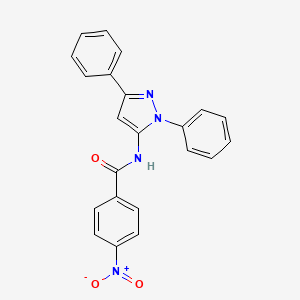
![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)

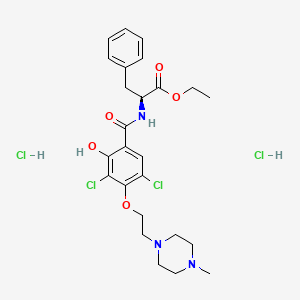
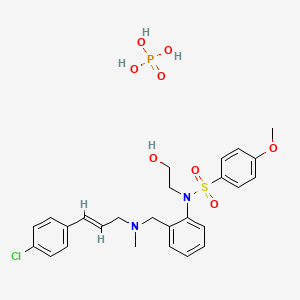
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
